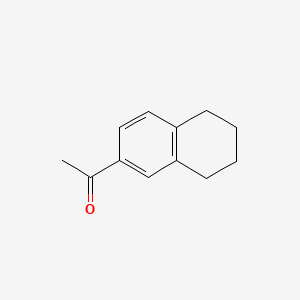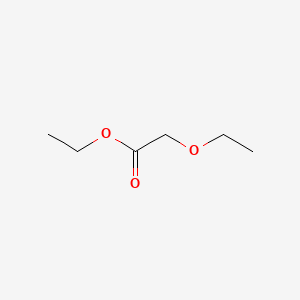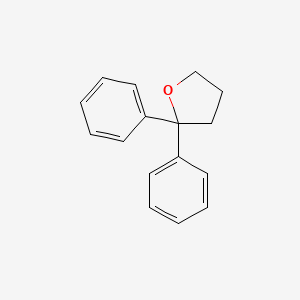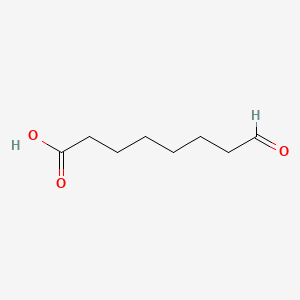
Disodium naphthyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium naphthyl phosphate is a useful research compound. Its molecular formula is C10H9NaO4P and its molecular weight is 247.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Biochimique
Biochemical Properties
Disodium naphthyl phosphate is primarily used as a substrate for phosphatase enzymes, including acid phosphatase and alkaline phosphatase . These enzymes catalyze the hydrolysis of this compound, releasing naphthol and inorganic phosphate. The interaction between this compound and phosphatase enzymes is essential for studying enzyme kinetics and activity. The compound’s solubility in water and stability under specific conditions make it suitable for various biochemical assays .
Cellular Effects
This compound influences several cellular processes, particularly those involving phosphatase activity. In cells, phosphatases play a critical role in dephosphorylating proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . By serving as a substrate for these enzymes, this compound indirectly impacts these cellular functions. For example, the dephosphorylation of proteins involved in signaling pathways can alter the cell’s response to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with phosphatase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce naphthol and inorganic phosphate . This reaction is crucial for the enzyme’s catalytic activity and can be used to measure enzyme kinetics. The binding of this compound to phosphatases can also influence the enzyme’s conformation and activity, affecting its ability to dephosphorylate other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but it can degrade when exposed to heat or oxidizing agents . Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for prolonged experiments. Its stability can be affected by the experimental conditions, which should be carefully controlled to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study phosphatase activity without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including skin and eye irritation . These toxic effects highlight the importance of carefully controlling the dosage when using this compound in animal studies to avoid potential harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to phosphate metabolism. The compound is hydrolyzed by phosphatase enzymes to produce naphthol and inorganic phosphate, which can then participate in various metabolic processes . The inorganic phosphate released from this compound can be utilized in cellular energy production, nucleotide synthesis, and other biochemical reactions. The interaction of this compound with phosphatases also affects the overall metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can localize to different cellular compartments, depending on the presence of phosphatase enzymes and other binding proteins. The distribution of this compound within the cell can influence its activity and the overall outcome of biochemical assays .
Subcellular Localization
The subcellular localization of this compound is primarily determined by the presence of phosphatase enzymes. The compound can localize to areas where these enzymes are abundant, such as the cytoplasm, nucleus, and certain organelles . The localization of this compound can affect its activity and function, as it interacts with phosphatases to produce naphthol and inorganic phosphate. Additionally, post-translational modifications and targeting signals can influence the compound’s distribution within the cell, directing it to specific compartments or organelles .
Propriétés
Numéro CAS |
2183-17-7 |
|---|---|
Formule moléculaire |
C10H9NaO4P |
Poids moléculaire |
247.14 g/mol |
Nom IUPAC |
disodium;naphthalen-1-yl phosphate |
InChI |
InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13); |
Clé InChI |
JLXZPNKLKQVKHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[Na] |
Key on ui other cas no. |
2183-17-7 |
Pictogrammes |
Irritant |
Numéros CAS associés |
2650-44-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















